单去甲基姜黄素

描述

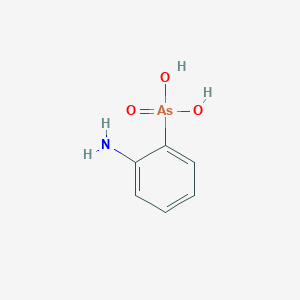

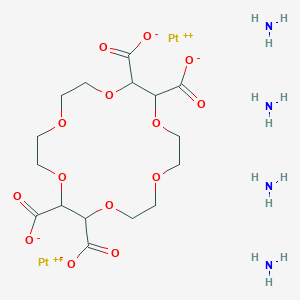

Monodemethylcurcumin (mdmC) is a derivative of curcumin, which is the principal curcuminoid of the popular Indian spice turmeric, a member of the ginger family. Curcumin and its derivatives, including mdmC, have been extensively studied due to their potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities . Despite the promising pharmacological effects, curcumin and its derivatives face challenges related to bioavailability and stability .

Synthesis Analysis

The synthesis of monodemethylcurcumin has been achieved through a novel strategy that involves the use of borontrifluoride instead of boric oxide. This method is used to protect the active methylene group of acetylacetone during the reaction with aromatic aldehydes . The synthesis process results in the formation of monomethylcurcumin and its isomers when different aromatic aldehydes are used in the condensation reaction. The compounds are characterized by their physical, chemical, and spectral properties, including their difluoroboronites .

Molecular Structure Analysis

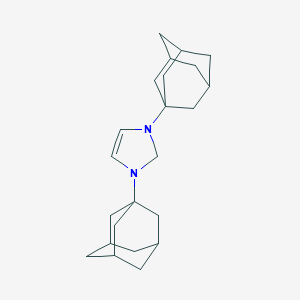

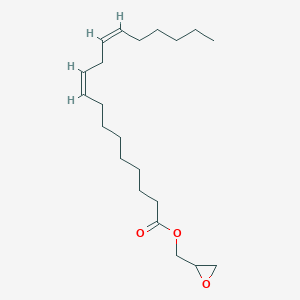

The molecular structure of mdmC is closely related to that of curcumin, with the difference being the absence of one methoxy group on the phenyl ring. This structural difference is significant as it influences the compound's ability to interact with metal ions and to exhibit antioxidant properties. The structure-activity relationship indicates that the phenolic and methoxy groups on the benzene rings, along with the 1,3-diketone system, are crucial for the biological activities of curcuminoids .

Chemical Reactions Analysis

Monodemethylcurcumin, like curcumin, exhibits both antioxidant and pro-oxidant effects. The presence of the diketone system allows it to chelate metal ions, which can lead to the generation of reactive oxygen species and subsequent DNA cleavage . The antioxidant activity is assessed by studying the effect of curcuminoids on the cleavage of plasmid DNA by systems generating hydroxyl radicals and singlet oxygen . Curcumin has been found to be more active in these reactions compared to its derivatives, but the derivatives still retain significant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of mdmC are characterized by various techniques, including melting point determination, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). The difluoroboronites of these compounds exhibit distinct ultraviolet spectra, which are used for their characterization . The stability of these compounds is influenced by the presence of the hydroxyl group, which is involved in quinonoid formation . Despite the lower bioavailability of curcuminoids, their therapeutic efficacy against various human diseases has been documented, and efforts to enhance their bioavailability are ongoing .

科学研究应用

Curcumin Nanoformulations in Medicine

单去甲基姜黄素(Monodemethylcurcumin)作为姜黄素的衍生物,因其广泛的治疗应用而引起科学界的关注。姜黄素纳米制剂已被广泛研究,以增强其生物利用度和生物活性。这些纳米制剂已显示出潜力,可以治疗各种人类疾病,包括癌症、心血管疾病和神经系统疾病,克服了姜黄素固有的低溶解度和快速代谢等局限性(Yallapu et al., 2015)。

姜黄素调节细胞信号通路

在许多临床试验中已经证明,姜黄素调节多个细胞信号通路的能力。其治疗效果涵盖各种疾病,通过影响细胞信号分子如细胞因子、酶和转录因子,提供对肝脏疾病、心血管疾病甚至神经退行性疾病的保护作用(Gupta et al., 2012)。

姜黄素的药理潜力

姜黄素的药理潜力巨大,其抗炎性能在治疗慢性疾病中起着关键作用。姜黄素通过下调炎症转录因子、酶和细胞因子来施加其作用,这在癌症和心血管疾病等慢性疾病中至关重要(Aggarwal & Sung, 2009)。

姜黄素在癌症治疗中的作用

单去甲基姜黄素在癌症治疗中的作用显著,其抗癌活性源于其对参与突变、癌基因表达和细胞周期调控的生物途径的影响。由于其调节生长因子受体和参与肿瘤生长和转移的细胞粘附分子的能力,其作为头颈癌等化疗的辅助剂的潜力正在探索中(Wilken et al., 2011)。

心血管保护作用

单去甲基姜黄素的心血管保护作用已有充分记录,其抗氧化性在预防糖尿病心血管并发症中发挥作用,其抗血栓、抗增殖和抗炎作用有助于预防动脉粥样硬化(Wongcharoen & Phrommintikul, 2009)。

纳米姜黄素:增强的治疗应用

纳米姜黄素是姜黄素的先进形式,已被开发以增强其生物和药理活性。其优越的生物利用度和克服姜黄素缺点的潜力使其成为各种治疗应用的有前途的候选药物,包括但不限于癌症、糖尿病和神经退行性疾病(Karthikeyan et al., 2020)。

未来方向

属性

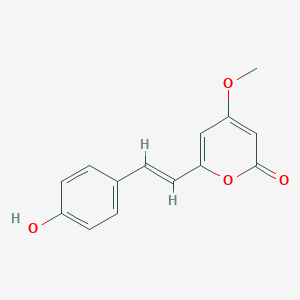

IUPAC Name |

(1E,6E)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h2-11,23-25H,12H2,1H3/b6-2+,7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRFJIZJLZXEJX-YPCIICBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420209 | |

| Record name | NSC687844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monodemethylcurcumin | |

CAS RN |

149732-51-4 | |

| Record name | O-Demethylcurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149732-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monodemethylcurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149732514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC687844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONODEMETHYLCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422O27405E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)

![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)